N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine

Description

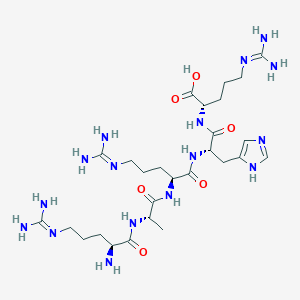

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple diaminomethylidene groups attached to L-ornithine residues

Properties

CAS No. |

647375-83-5 |

|---|---|

Molecular Formula |

C27H50N16O6 |

Molecular Weight |

694.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C27H50N16O6/c1-14(40-21(45)16(28)5-2-8-36-25(29)30)20(44)41-17(6-3-9-37-26(31)32)22(46)43-19(11-15-12-35-13-39-15)23(47)42-18(24(48)49)7-4-10-38-27(33)34/h12-14,16-19H,2-11,28H2,1H3,(H,35,39)(H,40,45)(H,41,44)(H,42,47)(H,43,46)(H,48,49)(H4,29,30,36)(H4,31,32,37)(H4,33,34,38)/t14-,16-,17-,18-,19-/m0/s1 |

InChI Key |

ZLVMRZSHMJJSFY-GBBGEASQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, often facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process is optimized to minimize side reactions and ensure high purity of the final product. Advanced purification techniques, such as preparative HPLC, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the diaminomethylidene groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can lead to the formation of reduced amine derivatives.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine has diverse applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Potential therapeutic applications in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the context and target involved.

Comparison with Similar Compounds

Similar Compounds

- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan

- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. This structure confers distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and implications for therapeutic applications, drawing on diverse sources of research.

1. Chemical Structure and Synthesis

The compound is characterized by multiple diaminomethylidene groups and a sequence of amino acids, including ornithine, alanine, and histidine. The synthesis typically employs solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and structure of the peptide. Key steps in the synthesis include:

- Activation of Amino Acids : Using reagents such as HBTU or DIC.

- Coupling Reaction : The activated amino acid reacts with the growing peptide chain.

- Deprotection : Removal of protecting groups to facilitate further coupling.

2.1 Antimicrobial Activity

Research has indicated that compounds similar to N~5~-(diaminomethylidene)-L-ornithyl exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA). The minimum inhibitory concentrations (MICs) for related compounds suggest a promising avenue for developing new antimicrobial agents .

2.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can attenuate lipopolysaccharide-induced NF-κB activation, a crucial pathway in inflammation. This suggests potential applications in treating inflammatory diseases .

2.3 Cytotoxicity and Cell Viability

In toxicity assays, N~5~-(diaminomethylidene)-L-ornithyl was found to exhibit low cytotoxicity at concentrations up to 20 μM, indicating a favorable safety profile for further development as a therapeutic agent .

3. Research Findings and Case Studies

Several studies have focused on the biological activity of peptides containing diaminomethylidene groups:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against MRSA with MIC values lower than 10 µM. |

| Study B | Showed anti-inflammatory effects by inhibiting NF-κB activation by 50% at 10 µM concentration. |

| Study C | Reported low cytotoxicity with an IC50 greater than 20 µM in various cell lines, suggesting safety for therapeutic use. |

These findings highlight the compound's potential in both antimicrobial and anti-inflammatory applications.

4. Implications for Therapeutic Applications

Given its promising biological activities, N~5~-(diaminomethylidene)-L-ornithyl could be explored further as:

- Antimicrobial Agent : Particularly against resistant bacterial strains.

- Anti-inflammatory Drug : For conditions driven by excessive inflammation.

- Drug Delivery System : Due to its structural properties that may enhance drug stability and delivery efficiency.

5. Conclusion

This compound represents a novel class of peptides with significant biological activities. Future research should focus on elucidating its mechanisms of action, optimizing its structure for enhanced efficacy, and exploring its full therapeutic potential across various medical fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.